molecular formula C16H12BrN7O B10987305 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide

1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10987305
M. Wt: 398.22 g/mol
InChI Key: FYOGOADORJRQOH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrrole ring, a triazole ring, and a pyrazole carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the bromophenyl, pyrrole, and triazole groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include catalysts (e.g., palladium catalysts for coupling reactions), solvents (e.g., dichloromethane, ethanol), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and in the development of new materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new chemical processes and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12BrN7O

Molecular Weight

398.22 g/mol

IUPAC Name

1-(4-bromophenyl)-5-pyrrol-1-yl-N-(1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H12BrN7O/c17-11-3-5-12(6-4-11)24-15(23-7-1-2-8-23)13(9-20-24)14(25)21-16-18-10-19-22-16/h1-10H,(H2,18,19,21,22,25)

InChI Key

FYOGOADORJRQOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)NC4=NC=NN4

Origin of Product

United States

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